![molecular formula C21H24FN5O4S B1672342 (2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol CAS No. 618380-90-8](/img/structure/B1672342.png)
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Übersicht
Beschreibung
CVT-3619 is a novel partial agonist of the A1 adenosine receptor. It is a derivative of adenosine, a naturally occurring purine nucleoside. CVT-3619 has been studied for its potential therapeutic applications in treating cardiometabolic diseases, including type 2 diabetes and dyslipidemia. The compound is known for its ability to inhibit lipolysis, thereby reducing plasma free fatty acid concentrations without significant cardiovascular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CVT-3619 is synthesized through a series of chemical reactions involving the modification of adenosine. The key steps include the introduction of a 2-fluorophenylthio group and the formation of a cyclopentylamino moiety. The synthetic route typically involves the following steps:
Nucleophilic substitution: Introduction of the 2-fluorophenylthio group to the adenosine scaffold.
Cyclization: Formation of the cyclopentylamino group through a cyclization reaction.
Purification: The final product is purified using chromatographic techniques to obtain CVT-3619 with high purity
Industrial Production Methods: Industrial production of CVT-3619 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include reaction conditions, solvent selection, and purification methods to achieve consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CVT-3619 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in CVT-3619 vorhandenen funktionellen Gruppen modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen resultierenden Produkte umfassen verschiedene Derivate von CVT-3619 mit modifizierten funktionellen Gruppen. Diese Derivate werden auf ihre potenziellen biologischen Aktivitäten und therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound features a purine base linked to an oxolane ring and various substituents that enhance its biological activity. The presence of a fluorophenyl group and a hydroxycyclopentyl moiety suggests potential interactions with biological targets, making it a candidate for therapeutic applications.
Key Structural Features
Feature | Description |
---|---|
Purine Base | Central to nucleic acid structure and function |
Oxolane Ring | Contributes to molecular stability and reactivity |
Fluorophenyl Group | May enhance lipophilicity and target specificity |
Hydroxycyclopentyl Moiety | Potential for hydrogen bonding with biological targets |
Anticancer Activity
Research indicates that compounds similar to (2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines. The compound's structural analogs have been tested for their ability to induce apoptosis in tumor cells.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of the compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest selective targeting capabilities towards cancerous cells .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to key proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Antiviral Properties
The structure of this compound suggests possible antiviral applications. Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic effects in conditions like diabetes or obesity.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to ensure high yield and purity of the final product.
Synthetic Pathway Overview
- Starting Materials : Identification of suitable precursors.
- Reaction Conditions : Optimization of temperature and reagents.
- Purification : Techniques such as chromatography to isolate the desired compound.
Wirkmechanismus
CVT-3619 exerts its effects by selectively binding to the A1 adenosine receptor on adipocytes (fat cells). This binding inhibits the enzyme adenylate cyclase, leading to a reduction in cyclic AMP levels. The decrease in cyclic AMP results in the inhibition of lipolysis, thereby reducing the release of free fatty acids into the bloodstream. This mechanism helps in lowering plasma free fatty acid concentrations and improving insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
N6-cyclopentyladenosine (CPA): A full agonist of the A1 adenosine receptor, used as a reference compound in studies.
N6-cyclopentyl 5’-N-ethylcarboxamidoadenosine (CP-NECA): Another adenosine receptor agonist with high selectivity for the A1 receptor.
GR79236: A full agonist of the A1 adenosine receptor, studied for its potential in treating type 2 diabetes and cardiovascular diseases .
Uniqueness of CVT-3619: CVT-3619 is unique due to its partial agonist activity at the A1 adenosine receptor. Unlike full agonists, CVT-3619 selectively triggers only some of the physiological responses of receptor activation, depending on endogenous adenosine levels. This selective activation reduces the risk of off-target effects and cardiovascular side effects, making it a promising candidate for therapeutic applications .
Biologische Aktivität
The compound (2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol , commonly referred to as a purine derivative, has garnered attention due to its potential pharmacological applications. Its complex structure suggests various biological activities that merit detailed investigation.
Structural Overview
This compound features a purine base linked to an oxolane ring and several functional groups, including a fluorophenyl group and a hydroxycyclopentyl moiety. These structural elements are crucial for its interactions with biological targets.
The biological activity of this compound is influenced by its structural characteristics. Compounds with similar structures often exhibit:
- Antiviral properties : Due to the purine base which is a common feature in many antiviral agents.
- Antitumor activity : Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms.
Pharmacodynamics
Understanding the pharmacodynamics of this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their known biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Acyclovir | Purine derivative | Antiviral |
6-Mercaptopurine | Thiol group | Antitumor |
Fludarabine | Fluorinated purine | Anticancer |
The uniqueness of our compound lies in its specific configuration and combination of functional groups, which may provide distinct mechanisms of action compared to these similar compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Synthesis : Multi-step organic reactions are employed to synthesize this compound, requiring careful optimization for yield and purity.
-
Biological Assays : Various assays have been conducted to quantify the biological activities of this compound. For instance:
- Cytotoxicity Assays : Indicated significant cytotoxic effects against several cancer cell lines.
- Binding Studies : Showed high affinity for specific biological targets, suggesting potential therapeutic applications.
- Animal Studies : Preliminary in vivo studies demonstrated promising results in models of cancer and viral infections, indicating the need for further exploration into its therapeutic potential.
Eigenschaften
CAS-Nummer |
618380-90-8 |
---|---|
Molekularformel |
C21H24FN5O4S |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H24FN5O4S/c22-11-4-1-2-7-15(11)32-8-14-17(29)18(30)21(31-14)27-10-25-16-19(23-9-24-20(16)27)26-12-5-3-6-13(12)28/h1-2,4,7,9-10,12-14,17-18,21,28-30H,3,5-6,8H2,(H,23,24,26)/t12-,13-,14-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
IZRXENCTXNMAMI-DIJFLQFKSA-N |
SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O |
Kanonische SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
618380-90-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(6-((2-hydroxycyclopentyl)amino)purin-9-yl)-5-((2-fluorophenylthio)methyl)oxolane-3,4-diol CVT 3619 CVT-3619 CVT3619 GS-9667 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.